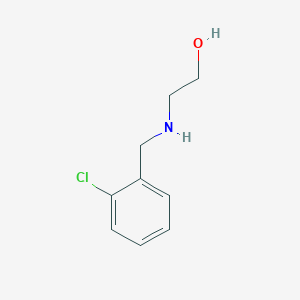

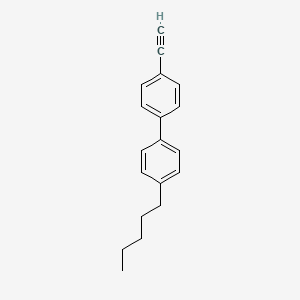

2-(2-Chloro-benzylamino)-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves chlorination or substitution reactions . For example, a rapid, selective, and high-yielding chlorination of benzylic alcohols in the presence of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide can take 10 to 40 minutes . The neutral reaction conditions are compatible with substrates bearing acid-labile functional groups .科学的研究の応用

CO2 Absorption in Alkanolamines

2-(2-Chloro-benzylamino)-ethanol, as part of the secondary amine group, contributes to CO2 absorption. Studies show that secondary amines like 2-(methylamino)ethanol and 2-(benzylamino)ethanol react with CO2, forming liquid carbonated species without dilution by any additional solvent. These compounds demonstrate high CO2 capture efficiency, suggesting potential advantages in CO2 capture processes over traditional methods (Barzagli, Mani, & Peruzzini, 2016).

Reactions with p-Benzoquinone

2-(2-Chloro-benzylamino)-ethanol, through its structural analogs, plays a role in reactions with p-benzoquinone and its derivatives. A study found that aliphatic amines react with p-benzoquinone, leading to various substituted p-benzoquinones. The research suggests that these reactions are crucial for understanding the stability and reaction mechanisms of these compounds (Yamaoka & Nagakura, 1971).

Ovipositional Response in Fruit Flies

In biological studies, compounds like 2-chloro-ethanol, related to 2-(2-Chloro-benzylamino)-ethanol, have been found to act as attractants and stimulants for fruit flies. Research indicates that 2-chloro-ethanol can influence the ovipositional behavior of Dacus tryoni, a type of fruit fly, which is significant for understanding insect behavior and developing control methods (Fletcher & Watson, 1974).

Formation of Disinfection Byproducts

The reaction of chloroacetaldehyde with monochloramine forms compounds like 2-chloro-1-(chloroamino)ethanol. This is critical in understanding the formation of nitrogenous disinfection byproducts (N-DBPs) in drinking water treated with combined chlorine. These byproducts have been found to be more cytotoxic and genotoxic than regulated DBPs, highlighting the need for careful assessment of water treatment methods (Kimura, Komaki, Plewa, & Mariñas, 2013).

特性

IUPAC Name |

2-[(2-chlorophenyl)methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTVFWBGEIPFDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393647 |

Source

|

| Record name | 2-(2-Chloro-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-benzylamino)-ethanol | |

CAS RN |

64834-58-8 |

Source

|

| Record name | 2-(2-Chloro-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)